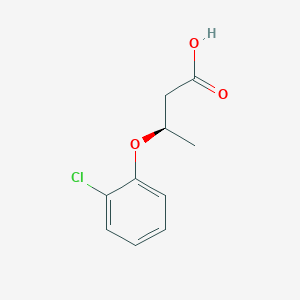
3-(tert-Butoxy)-4-iodooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butoxy)-4-iodooxolane is an organic compound that features a tert-butoxy group and an iodine atom attached to an oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-iodooxolane typically involves the iodination of an oxolane derivative. One common method is the reaction of 3-(tert-Butoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like silver trifluoroacetate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxolane ring, followed by iodination under controlled conditions .
化学反応の分析
Types of Reactions
3-(tert-Butoxy)-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 3-(tert-Butoxy)-4-azidooxolane or 3-(tert-Butoxy)-4-thiooxolane.
Oxidation: Formation of 3-(tert-Butoxy)-4-oxooxolane.
Reduction: Formation of 3-(tert-Butoxy)oxolane.
科学的研究の応用
3-(tert-Butoxy)-4-iodooxolane has several applications in scientific research:
作用機序
The mechanism of action of 3-(tert-Butoxy)-4-iodooxolane involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds .
類似化合物との比較
Similar Compounds
- 3-(tert-Butoxy)-4-chlorooxolane
- 3-(tert-Butoxy)-4-bromooxolane
- 3-(tert-Butoxy)-4-fluorooxolane
Uniqueness
3-(tert-Butoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile platform for further chemical modifications .
特性
分子式 |
C8H15IO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC名 |
3-iodo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
InChIキー |
HNLCWEGQXHAOKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1COCC1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


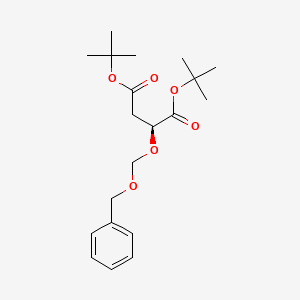
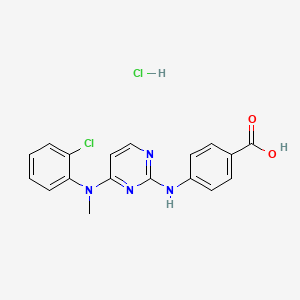
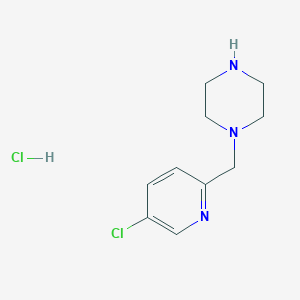
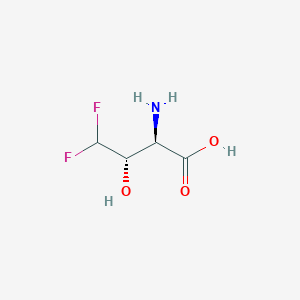
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
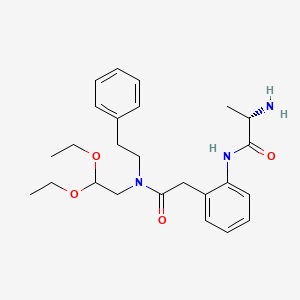
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)

![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
